molecular formula C11H11ClO3 B6588793 1-(2-chloro-4-methoxyphenyl)cyclopropane-1-carboxylic acid CAS No. 1314722-96-7

1-(2-chloro-4-methoxyphenyl)cyclopropane-1-carboxylic acid

Cat. No. B6588793
CAS RN: 1314722-96-7
M. Wt: 226.7
InChI Key:
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Description

1-(2-Chloro-4-methoxyphenyl)cyclopropane-1-carboxylic acid (CMCPA) is an organic compound with a molecular formula of C9H9ClO3. It is a cyclic compound with a cyclopropane ring and two phenyl groups. CMCPA is a versatile compound with a wide range of applications in the pharmaceutical, agricultural, and industrial sectors. It has been used as a synthetic intermediate in the synthesis of various compounds, including drugs, herbicides, and insecticides. In addition, CMCPA has been used as a biomimetic catalyst, a model compound for studying the mechanism of action of enzymes, and as a model compound for studying the effects of environmental pollutants on biochemistry and physiology.

Scientific Research Applications

1-(2-chloro-4-methoxyphenyl)cyclopropane-1-carboxylic acid has been used extensively in scientific research, particularly in the fields of biochemistry, physiology, and pharmacology. It has been used as a model compound for studying enzyme mechanisms, as a model compound for studying the effects of environmental pollutants on biochemistry and physiology, and as a biomimetic catalyst. In addition, this compound has been used in the synthesis of various drugs and other compounds.

Mechanism of Action

The mechanism of action of 1-(2-chloro-4-methoxyphenyl)cyclopropane-1-carboxylic acid is not well understood. However, it is believed that this compound acts as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Inhibition of COX by this compound may lead to decreased levels of prostaglandins, which can result in a variety of physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of cyclooxygenase (COX) and reduce the production of prostaglandins. In addition, this compound has been shown to inhibit the growth of cancer cells and to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

1-(2-chloro-4-methoxyphenyl)cyclopropane-1-carboxylic acid is a versatile compound that can be used in a variety of laboratory experiments. It is relatively easy to synthesize and can be used in a wide range of research applications. However, it is important to note that this compound is a potent inhibitor of cyclooxygenase and can have potentially dangerous effects if used in high concentrations. Therefore, it is important to use this compound in the appropriate concentrations and to exercise caution when handling the compound.

Future Directions

The potential applications of 1-(2-chloro-4-methoxyphenyl)cyclopropane-1-carboxylic acid are far-reaching and there are many future directions for research. One potential area of research is the development of new drugs and other compounds based on this compound. In addition, further research is needed to better understand the mechanism of action of this compound and to explore its potential therapeutic applications. Furthermore, this compound could be used to study the effects of environmental pollutants on biochemistry and physiology, and as a model compound for studying enzyme mechanisms. Finally, this compound could be used as a biomimetic catalyst for the synthesis of various compounds.

Synthesis Methods

1-(2-chloro-4-methoxyphenyl)cyclopropane-1-carboxylic acid can be synthesized by a variety of methods, including the reaction of 2-chloro-4-methoxyphenylacetonitrile with cyclopropylmagnesium bromide, the reaction of 2-chloro-4-methoxyphenylacetonitrile with cyclopropylmagnesium chloride, and the reaction of 2-chloro-4-methoxyphenylacetonitrile with cyclopropylmagnesium iodide. The reaction of 2-chloro-4-methoxyphenylacetonitrile with cyclopropylmagnesium bromide is the most commonly used method for the synthesis of this compound. In this method, the 2-chloro-4-methoxyphenylacetonitrile is reacted with cyclopropylmagnesium bromide in the presence of a base, such as sodium hydroxide, to produce this compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-chloro-4-methoxyphenyl)cyclopropane-1-carboxylic acid involves the reaction of 2-chloro-4-methoxybenzaldehyde with ethyl diazoacetate to form a cyclopropane intermediate, which is then hydrolyzed to yield the final product.", "Starting Materials": [ "2-chloro-4-methoxybenzaldehyde", "ethyl diazoacetate", "catalyst (e.g. Rh2(OAc)4)", "solvent (e.g. dichloromethane)", "acid (e.g. hydrochloric acid)", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Formation of cyclopropane intermediate", "- Dissolve 2-chloro-4-methoxybenzaldehyde and ethyl diazoacetate in a solvent such as dichloromethane", "- Add a catalyst such as Rh2(OAc)4 and stir the mixture at room temperature for several hours", "- Monitor the reaction progress by TLC or GC", "- Isolate the cyclopropane intermediate by column chromatography", "Step 2: Hydrolysis of cyclopropane intermediate", "- Dissolve the cyclopropane intermediate in a mixture of water and acid (e.g. hydrochloric acid)", "- Stir the mixture at room temperature for several hours", "- Adjust the pH to basic using a base such as sodium hydroxide", "- Extract the product with a solvent such as ethyl acetate", "- Dry the organic layer over anhydrous sodium sulfate", "- Concentrate the solution under reduced pressure to yield the final product" ] }

CAS RN

1314722-96-7

Molecular Formula

C11H11ClO3

Molecular Weight

226.7

Purity

95

Origin of Product

United States

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